Cas no 118482-14-7 (1-Allyl-1H-benzimidazole-2-carbaldehyde)

1-Allyl-1H-benzimidazole-2-carbaldehyde is a versatile heterocyclic compound featuring an allyl group and a formyl substituent on the benzimidazole core. This structure makes it a valuable intermediate in organic synthesis, particularly for constructing complex nitrogen-containing frameworks. The presence of both an aldehyde and an allyl group offers multiple reactive sites for further functionalization, enabling applications in pharmaceuticals, agrochemicals, and material science. Its stability under standard conditions and compatibility with various reaction conditions enhance its utility in multi-step synthetic routes. The compound’s well-defined reactivity profile ensures reproducibility in research and industrial processes, making it a reliable choice for advanced chemical synthesis.
1-Allyl-1H-benzimidazole-2-carbaldehyde structure
118482-14-7 structure
Product Name:1-Allyl-1H-benzimidazole-2-carbaldehyde
CAS No:118482-14-7
MF:C11H10N2O
MW:186.20990228653
MDL:MFCD04355428
CID:131859
PubChem ID:962521
Update Time:2025-06-08

1-Allyl-1H-benzimidazole-2-carbaldehyde Chemical and Physical Properties

Names and Identifiers

    • 1-Allyl-1H-benzo[d]imidazole-2-carbaldehyde
    • 1-Allyl-1H-benzimidazole-2-carbaldehyde
    • 1H-Benzimidazole-2-carboxaldehyde,1-(2-propen-1-yl)-
    • 1H-Benzimidazole-2-carboxaldehyde,1-(2-propenyl)-(9CI)
    • 1-(prop-2-en-1-yl)-1H-benzimidazole-2-carbaldehyde
    • 1-allyl-1H-benzimidazole-2-carbaldehyde(SALTDATA: FREE)
    • 1-prop-2-enylbenzimidazole-2-carbaldehyde
    • SCHEMBL2082562
    • CS-0314311
    • 1-allyl-1H-benzoimidazole-2-carbaldehyde
    • BS-37079
    • OHNUVSLWAQTFNH-UHFFFAOYSA-N
    • 1-(prop-2-en-1-yl)-1H-1,3-benzodiazole-2-carbaldehyde
    • 1-Allyl-1H-benzimidazole-2-carbaldehyde, AldrichCPR
    • 118482-14-7
    • AKOS002286197
    • 1-Allylbenzimidazole-2-carboxaldehyde
    • MFCD04355428
    • FA54623
    • 1-(PROP-2-EN-1-YL)-1,3-BENZODIAZOLE-2-CARBALDEHYDE
    • G85355
    • DB-103113
    • 103-627-9
    • STK732929
    • MDL: MFCD04355428
    • Inchi: 1S/C11H10N2O/c1-2-7-13-10-6-4-3-5-9(10)12-11(13)8-14/h2-6,8H,1,7H2
    • InChI Key: OHNUVSLWAQTFNH-UHFFFAOYSA-N
    • SMILES: O=CC1=NC2C=CC=CC=2N1CC=C

Computed Properties

  • Exact Mass: 186.0794
  • Monoisotopic Mass: 186.079312947g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 229
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 34.9Ų

Experimental Properties

  • Density: 1.1±0.1 g/cm3
  • Boiling Point: 350.1±35.0 °C at 760 mmHg
  • Flash Point: 165.5±25.9 °C
  • Refractive Index: 1.593
  • PSA: 34.89
  • LogP: 2.03480
  • Vapor Pressure: 0.0±0.8 mmHg at 25°C

1-Allyl-1H-benzimidazole-2-carbaldehyde Security Information

1-Allyl-1H-benzimidazole-2-carbaldehyde Pricemore >>

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